molecular formula C12H12N4O3S B2998102 N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide CAS No. 904270-43-5

N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide

Cat. No.: B2998102
CAS No.: 904270-43-5
M. Wt: 292.31
InChI Key: NXIMGLVWBSTPMX-UHFFFAOYSA-N
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Description

“N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide” is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a sulfanyl-linked carbamoylmethyl group at position 5 and a benzamide moiety at position 2 via a methyl bridge. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c13-9(17)7-20-12-16-15-10(19-12)6-14-11(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIMGLVWBSTPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The resulting intermediate is then reacted with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary or secondary amines.

Scientific Research Applications

N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a chemical compound that contains an oxadiazole ring, giving it unique chemical properties. The compound consists of a benzamide portion linked to a sulfanyl-substituted oxadiazole, making it suitable for different chemical and biological uses. The oxadiazole ring is known for its stability and reactivity, allowing for various interactions in synthetic chemistry and biological systems.

Synthesis
The synthesis of this compound typically involves several steps. Common reagents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles like amines or thiols under basic conditions for substitution.

Unique Features
The presence of the oxadiazole ring in this compound distinguishes it from similar thiadiazole derivatives. This unique structure imparts distinct chemical and biological properties that enhance its versatility in research and application.

Related Compounds
The following table lists related compounds with their unique features:

Compound NameUnique Features
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(dimethylsulfamoyl)benzamideContains a thiadiazole instead of an oxadiazole
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideFeatures a sulfonamide group which may alter biological activity
4-Methoxy-N-{[5-(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}benzamideIncludes a methoxy group that could influence solubility

Mechanism of Action

The mechanism by which N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide exerts its effects is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with various enzymes, potentially inhibiting their activity. The benzamide moiety may also play a role in binding to specific proteins, altering their function. These interactions can lead to a range of biological effects, from antimicrobial activity to anticancer properties.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • Compound 7a (3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide): Replaces the carbamoylmethyl group with a 2-amino-thiazole-methyl substituent. Exhibits potent urease inhibition (IC₅₀ = 12.3 µM) due to the thiazole’s metal-binding affinity . Molecular weight: 375 g/mol; Melting point: 177–178°C .
  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) :

    • Features a 4-methoxyphenylmethyl group on the oxadiazole and a sulfamoyl-benzamide substituent.
    • Demonstrates antifungal activity against Candida albicans (MIC = 50 µg/mL) via thioredoxin reductase inhibition .
  • LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :

    • Substituted with a furan ring and cyclohexyl-ethyl sulfamoyl group.
    • Higher antifungal potency (MIC = 10 µg/mL) than LMM5, attributed to the furan’s π-π stacking with fungal enzymes .

Variations in the Benzamide Moiety

  • N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c): Replaces benzamide with pyridin-2-amine. Shows selective anticancer activity against HOP-92 non-small cell lung cancer (NCI-60 assay, 10 µM) .
  • N-(5-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide derivatives (VIa-VIl): Benzoxazole-linked oxadiazoles with alkylthio groups. Compound VId reduces carrageenan-induced paw edema by 68% (vs.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Pharmacological Activity
Target Compound C₁₃H₁₄N₄O₃S 306.34 Not Reported Not Reported
7a C₁₆H₁₇N₅O₂S₂ 375 177–178 Urease Inhibition
LMM5 C₂₅H₂₄N₄O₄S 492.55 Not Reported Antifungal
1c C₁₄H₁₂ClN₅O 325.73 Not Reported Anticancer
VId C₂₀H₁₈N₄O₃S 394.45 162–164 Anti-inflammatory

Biological Activity

N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a compound characterized by its unique structural features, including an oxadiazole ring and a benzamide moiety. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is defined as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : Approximately 350.39 g/mol
  • Key Functional Groups :
    • Oxadiazole ring
    • Benzamide group
    • Sulfanyl substituent

These components contribute to the compound's reactivity and interactions within biological systems.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:

Compound Name Structural Features Biological Activity
5-(Carbamoylmethyl)-1,3,4-OxadiazoleContains oxadiazole ringAntimicrobial
N-(tert-butyl)-4-(5-mercury oxadiazole)Similar benzamide structureAnticancer
Benzamide DerivativesVarious substitutions on benzeneDiverse pharmacological effects

These findings suggest that this compound may also possess significant biological activity due to its unique structural features.

Case Studies and Research Findings

  • Antimicrobial Activity : Similar oxadiazole derivatives have shown promising antimicrobial properties. For example, a study demonstrated that derivatives containing the oxadiazole ring exhibited significant activity against various bacterial strains .
  • Antitumor Potential : Compounds with related structures have been evaluated for their anticancer properties. For instance, thiazole and oxadiazole derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms involving protein interactions and cellular signaling pathways .
  • Structure-Activity Relationship (SAR) : Recent SAR studies indicate that modifications in the phenyl ring or the presence of electron-donating groups can enhance cytotoxic activities of related compounds. Such insights could guide future research on this compound .

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